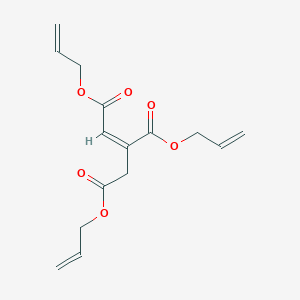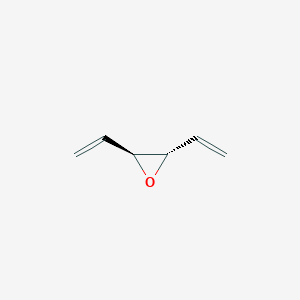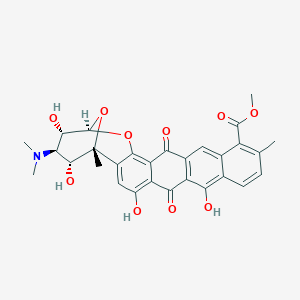
Nogalarene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nogalarene is a chemical compound that belongs to the class of heterocyclic organic compounds. It is a bicyclic compound that contains a five-membered ring and a seven-membered ring. Nogalarene is a versatile compound that has been used in various fields, including medicine, pharmaceuticals, and materials science.
Mécanisme D'action
The mechanism of action of nogalarene is not fully understood. However, it is believed that nogalarene exerts its biological activity through the modulation of various signaling pathways. For example, nogalarene has been shown to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Nogalarene has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Effets Biochimiques Et Physiologiques
Nogalarene has been shown to have various biochemical and physiological effects. For example, nogalarene has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Nogalarene has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of nogalarene for lab experiments include its relatively low cost, its ease of synthesis, and its versatility. Nogalarene can be used in a wide range of experiments, including cell culture, animal studies, and material science. However, there are also some limitations to the use of nogalarene. For example, nogalarene is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, nogalarene can be toxic at high concentrations, which can limit its use in some applications.
Orientations Futures
There are many future directions for the study of nogalarene. One area of research is the development of nogalarene-based materials for organic electronics. Nogalarene has been shown to have good electrical conductivity and could be used in the development of flexible electronic devices. Another area of research is the development of nogalarene-based drug delivery systems. Nogalarene could be used as a carrier for drugs, allowing for targeted delivery to specific tissues or cells. Finally, nogalarene could be further studied for its potential use in the treatment of various diseases, including cancer, inflammation, and oxidative stress.
Conclusion
Nogalarene is a versatile compound that has many potential applications in various fields, including medicine, pharmaceuticals, and materials science. Its synthesis method is relatively simple, and it has been extensively studied for its biological activity. Nogalarene has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a material for organic electronics and as a drug delivery system. Future research on nogalarene could lead to the development of new materials, drugs, and therapies for a wide range of diseases and conditions.
Méthodes De Synthèse
Nogalarene can be synthesized through a Diels-Alder reaction between 2,3-dimethoxy-1,3-butadiene and 1,4-naphthoquinone. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride. The reaction yields a mixture of isomers, which can be separated by column chromatography. The yield of nogalarene is typically around 30-40%.
Applications De Recherche Scientifique
Nogalarene has been extensively studied for its biological activity. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Nogalarene has also been studied for its potential use as a material for organic electronics. In the field of medicine, nogalarene has been investigated for its potential use as a drug delivery system.
Propriétés
Numéro CAS |
11052-69-0 |
|---|---|
Nom du produit |
Nogalarene |
Formule moléculaire |
C29H27NO10 |
Poids moléculaire |
549.5 g/mol |
Nom IUPAC |
methyl (1R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,22,24-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,10,12,14,18-octaene-13-carboxylate |
InChI |
InChI=1S/C29H27NO10/c1-10-6-7-11-12(16(10)27(37)38-5)8-13-17(21(11)32)23(34)18-15(31)9-14-25(19(18)22(13)33)39-28-24(35)20(30(3)4)26(36)29(14,2)40-28/h6-9,20,24,26,28,31-32,35-36H,1-5H3/t20-,24-,26+,28+,29+/m0/s1 |
Clé InChI |
ZIOYGSZIUMVQSO-CWOXXLDKSA-N |
SMILES isomérique |
CC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C=C5C(=C4C3=O)O[C@H]6[C@H]([C@@H]([C@H]([C@@]5(O6)C)O)N(C)C)O)O)C(=O)OC |
SMILES |
CC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C=C5C(=C4C3=O)OC6C(C(C(C5(O6)C)O)N(C)C)O)O)C(=O)OC |
SMILES canonique |
CC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C=C5C(=C4C3=O)OC6C(C(C(C5(O6)C)O)N(C)C)O)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



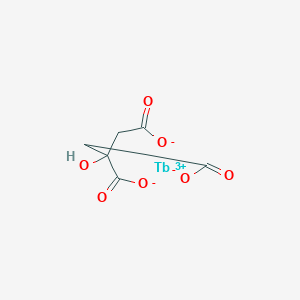
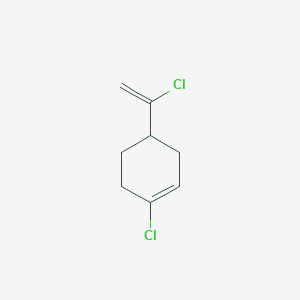
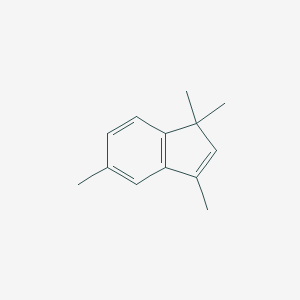
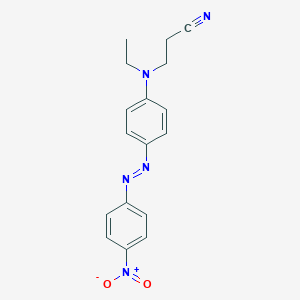

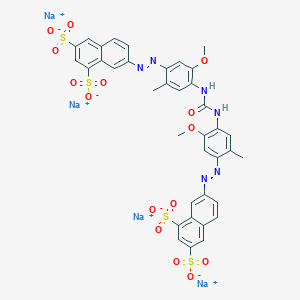
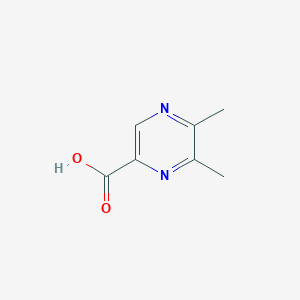
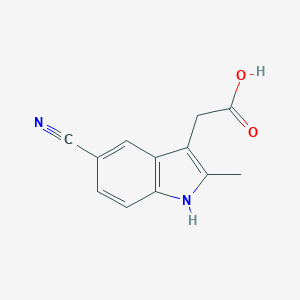
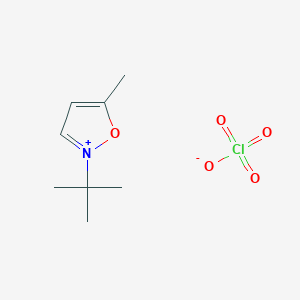
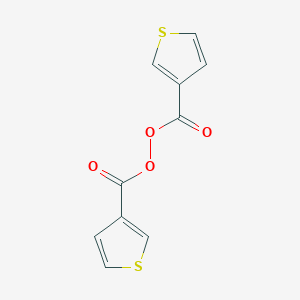
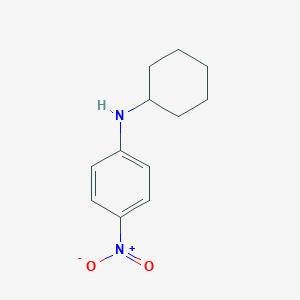
![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)
